Imino(methyl)(4-phenyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone
Description
Imino(methyl)(4-phenyl-4H-1,2,4-triazol-3-yl)-lambda⁶-sulfanone is a sulfur-containing heterocyclic compound featuring a sulfanone (sulfone) group bonded to a 4-phenyl-1,2,4-triazole moiety and an iminomethyl substituent. The lambda⁶-sulfanone designation indicates a hexavalent sulfur atom, a hallmark of sulfones, which confers enhanced polarity and stability compared to thioethers or sulfoxides.
Properties
Molecular Formula |
C9H10N4OS |
|---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
imino-methyl-oxo-(4-phenyl-1,2,4-triazol-3-yl)-λ6-sulfane |
InChI |
InChI=1S/C9H10N4OS/c1-15(10,14)9-12-11-7-13(9)8-5-3-2-4-6-8/h2-7,10H,1H3 |
InChI Key |
HMKSDLCICDPKQM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1=NN=CN1C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Imino(methyl)(4-phenyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone typically involves multistep synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with an appropriate electrophile, followed by cyclization and dehydration processes . Industrial production methods often utilize similar synthetic strategies but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Imino(methyl)(4-phenyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include dimethyl acetylenedicarboxylate and aldehydes . The major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with enhanced biological activity .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, antifungal, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . In industry, it is used in the production of agrochemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of Imino(methyl)(4-phenyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone involves its interaction with biological receptors through hydrogen-bonding and dipole interactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects . The specific molecular targets and pathways involved depend on the particular application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- The sulfanone group in the target compound replaces the thioether (-S-) linkage in analogs like 5m–5r. This substitution increases oxidation state and polarity, likely enhancing thermal stability and reducing susceptibility to enzymatic degradation.
Comparison with Agrochemical Triazole Derivatives
Triazole-based sulfonylureas (e.g., metsulfuron-methyl, triflusulfuron-methyl) are herbicidal agents with structural similarities to the target compound. These derivatives feature a sulfonylurea bridge (-SO₂-NH-CO-NH-) linked to triazine or triazole rings (). For example:
| Compound Name | Core Structure | Functional Groups | Application |
|---|---|---|---|
| Imino(methyl)-λ⁶-sulfanone | 4-Phenyl-1,2,4-triazole | Sulfanone, iminomethyl | Not specified |
| Metsulfuron-methyl | 1,3,5-Triazine | Sulfonylurea, methyl/methoxy groups | Herbicide |
| Triflusulfuron-methyl | 1,3,5-Triazine | Sulfonylurea, trifluoroethoxy | Herbicide |
Key Observations :
- The target compound lacks the sulfonylurea moiety critical for herbicidal activity in metsulfuron-methyl analogs.
Research Findings and Implications
Physicochemical Properties
- Stability: Sulfanones are more chemically stable than thioethers due to the absence of oxidizable sulfur lone pairs. This property may extend the compound’s shelf life under ambient conditions.
- Solubility: The iminomethyl group and sulfone moiety could improve aqueous solubility compared to lipophilic thioether analogs (e.g., 5q, 5r), facilitating formulation in polar solvents.
Biological Activity
Imino(methyl)(4-phenyl-4H-1,2,4-triazol-3-yl)-lambda6-sulfanone is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a triazole ring, which is known for its diverse biological activities, particularly in antifungal and anticancer applications. The presence of the sulfanone group enhances its reactivity and potential interactions with biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Sulfonation : Starting from toluene to produce 4-methylbenzenesulfonic acid.
- Substitution Reactions : Introduction of the imino and triazole groups through controlled reactions involving specific catalysts and solvents.
- Purification : Techniques such as crystallization and chromatography are employed to isolate the final product with high purity.
Antimicrobial Properties
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, derivatives of this compound have been tested against various bacterial strains, showing promising results in inhibiting growth.
Anticancer Activity
Studies have highlighted the anticancer potential of similar triazole derivatives. For example:
- Case Study : A derivative was tested against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, yielding IC50 values of 6.2 µM and 43.4 µM respectively, indicating effective cytotoxicity against these cancer cells .
The mechanism by which this compound exerts its effects involves:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Cell Cycle Disruption : It has been suggested that triazole derivatives can interfere with cell cycle progression in cancer cells.
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of this compound. Initial studies indicate that while some derivatives show low toxicity at therapeutic doses, further investigations are needed to establish a comprehensive toxicity profile .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
